![molecular formula C12H17BN2O4 B1394004 (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronsäure CAS No. 928160-90-1](/img/structure/B1394004.png)
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronsäure
Übersicht
Beschreibung
“(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid” is a chemical compound that includes a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . The 1,4-Dioxa-8-azaspiro[4.5]decane moiety has a molar mass of 143.18 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported in the literature . It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane includes a spirocyclic structure with two oxygen atoms and one nitrogen atom . The Hill formula for this moiety is C₇H₁₃NO₂ .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . It has a refractive index of n20/D 1.4819 (lit.) .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Verbindung kann in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden, bei denen es sich um eine Art chemischer Reaktion handelt, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen einer Boronsäure und einem Organohalogenid in Gegenwart eines Palladiumkatalysators verwendet wird .
Aminocarbonylisierung und Cyclisierung
Sie könnte auch an Tandem-Palladium-katalysierten intermolekularen Aminocarbonylisierungs- und Cyclisierungsreaktionen beteiligt sein. Diese Reaktionen werden zur Synthese komplexer Moleküle durch Bildung von Kohlenstoff-Stickstoff-Bindungen verwendet .
N-Arylierung
N-Arylierungsreaktionen, bei denen die Kupplung von stickstoffhaltigen Verbindungen mit Arylhalogeniden oder Aryltriflaten erfolgt, könnten diese Verbindung auch als Reaktant verwenden .
Cyanierungsreaktionen
Die Verbindung könnte in kupfervermittelten Cyanierungsreaktionen verwendet werden, die wichtig sind, um Cyanogruppen in organische Moleküle einzuführen .
Sensoranwendungen
Boronsäuren sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen zu interagieren, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt. Diese Verbindung könnte in homogenen Assays oder heterogenen Detektionssystemen verwendet werden .
Hemmung der Protein-Protein-Interaktion
Terarylbasierte α-Helix-Mimetika, bei denen es sich um Verbindungen handelt, die zur Hemmung von Protein-Protein-Interaktionen (PPI) verwendet werden, verwenden häufig Pyridin-haltige Boronsäure-Bausteine. Diese Verbindung könnte möglicherweise zu solchen Mimetika synthetisiert werden, um die Wasserlöslichkeit zu erhöhen .
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c16-13(17)10-1-2-11(14-9-10)15-5-3-12(4-6-15)18-7-8-19-12/h1-2,9,16-17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXCCOZZCLLKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693119 | |
| Record name | [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928160-90-1 | |
| Record name | [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



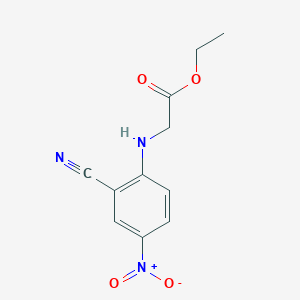
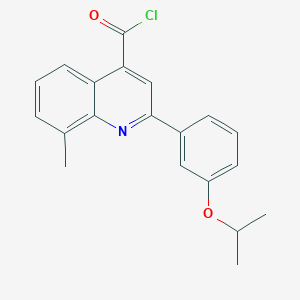

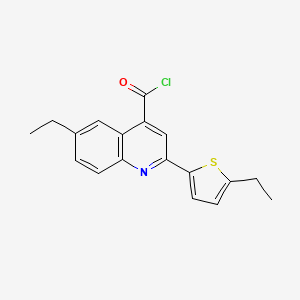
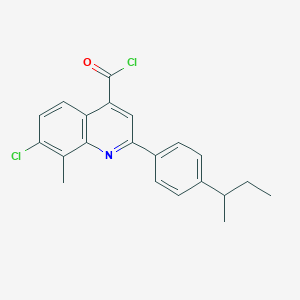

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
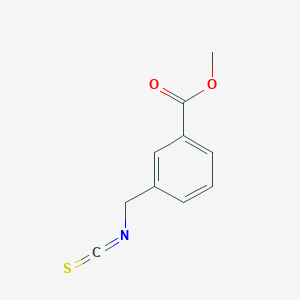
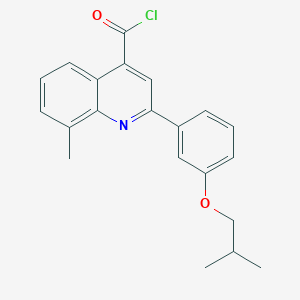

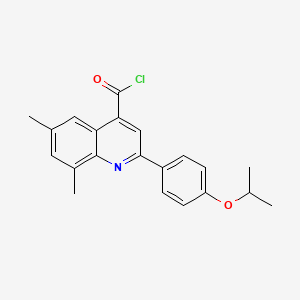
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)